Enantioselective GABA-AT Inhibition: (S)-Vigabatrin Active, (R)-Vigabatrin Pharmacologically Inert
Only the (S)-enantiomer of 4-aminohex-5-enoic acid inactivates GABA transaminase; the (R)-enantiomer shows no detectable inhibition of the enzyme [1]. BindingDB records an IC50 of 39.7 µM for (S)-vigabatrin against mouse brain GABA-AT, whereas the (R)-enantiomer is consistently reported as inactive in the same assay systems [2]. This absolute stereochemical requirement for activity means that the racemic mixture delivers only half the molar concentration of active inhibitor, with the (R)-enantiomer serving as an inert chemical load.
| Evidence Dimension | GABA-AT inhibitory activity |
|---|---|
| Target Compound Data | (S)-vigabatrin IC50 = 39.7 µM (mouse brain homogenate); mechanism-based irreversible inactivation |
| Comparator Or Baseline | (R)-vigabatrin: no inhibition of GABA-AT detected; pharmacologically inactive |
| Quantified Difference | Qualitative: all GABA-AT inhibitory activity resides in the (S)-enantiomer; (R)-enantiomer is inactive |
| Conditions | Mouse brain homogenate GABA-AT assay; preincubation 30 min; substrates: GABA and α-ketoglutarate [2] |
Why This Matters
For studies requiring selective GABA-AT inactivation, the enantiopure (S)-form avoids the 50% inactive chemical burden present in the racemate, eliminating confounding effects on data interpretation and dose-response relationships.
- [1] Rey E, Pons G, Richard MO, et al. Pharmacokinetics of the individual enantiomers of vigabatrin (γ-vinyl GABA) in epileptic children. Br J Clin Pharmacol. 1990;30(2):253-257. View Source
- [2] BindingDB Entry BDBM50118886. 4-Amino-hex-5-enoic acid (S)-vigabatrin. IC50: 3.97E+4 nM. Assay: Inhibition of GABA aminotransferase in mouse brain homogenates. View Source
